![molecular formula C17H22ClF3N4O B2954786 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 551931-40-9](/img/structure/B2954786.png)

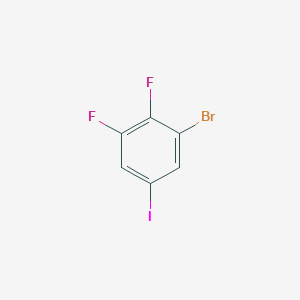

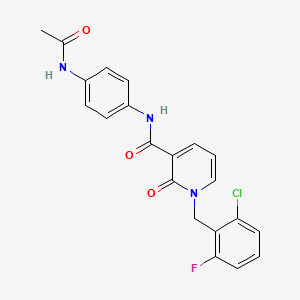

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve various synthetic methods for introducing TFMP groups within other molecules . These methods can involve exchanges between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure. These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Chemical Synthesis and Optimization

Researchers have developed methods for synthesizing and optimizing compounds structurally related to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide, highlighting their significance in medicinal chemistry. For example, the identification of potent and orally available glycine transporter 1 inhibitors showcases the application of such compounds in neuroscience research, emphasizing their potential in modifying central nervous system functions. This includes the development of structurally diverse back-up compounds using multiparameter optimization for drug-likeness, indicating a strategic approach to enhance pharmacological profiles (Yamamoto et al., 2016).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds from pyridine derivatives demonstrates the versatility of these chemical frameworks in constructing complex molecules. The preparation of 1-azabicyclo derivatives from pyridine-4-carboxamide reveals the intricate processes involved in generating new chemical entities with potential biological activities (Svoboda & Paleček, 1995).

Catalysis and Cyclization Reactions

The use of sulfonamides as terminators in cationic cyclizations underscores the chemical reactivity and utility of pyridinyl-piperidinyl structures in synthesizing polycyclic systems. These methodologies are crucial for the development of compounds with complex architectures, offering potential applications in drug discovery and material science (Haskins & Knight, 2002).

Novel Synthetic Routes

Innovations in synthetic chemistry are exemplified by the development of scalable and facile processes for the preparation of Rho kinase inhibitors. These efforts highlight the importance of pyridinyl-piperidinyl carboxamides in therapeutic research, particularly for central nervous system disorders. The optimization of reaction conditions to improve yield and purity indicates the continuous advancement in synthetic methodologies for potential pharmaceuticals (Wei et al., 2016).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) within pyrazole derivatives as cannabinoid receptor antagonists illustrates the role of pyridinyl-piperidinyl scaffolds in receptor-ligand interactions. These studies contribute to our understanding of receptor pharmacology and the design of receptor-specific drugs, offering insights into the molecular features required for activity (Lan et al., 1999).

将来の方向性

The demand for TFMP derivatives has been increasing steadily over the years due to their importance in the development of agrochemical and pharmaceutical compounds . Future research will likely focus on developing more efficient synthetic methods and exploring the wide-ranging potential applications of these compounds .

作用機序

Target of Action

The compound contains a pyridine ring with a trifluoromethyl group, which is a common structural motif in many active pharmaceutical ingredients. This suggests that it might interact with a variety of biological targets, but without specific studies, it’s hard to identify the primary targets and their roles .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For example, some compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential to bacterial cell viability and virulence .

Biochemical Pathways

Without specific information, it’s difficult to summarize the affected pathways and their downstream effects. If the compound acts as an inhibitor of bacterial phosphopantetheinyl transferase, it could potentially affect secondary metabolism and thwart bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological context in which it is used. For example, if it inhibits bacterial phosphopantetheinyl transferase, it could potentially lead to the attenuation of secondary metabolism and thwarting of bacterial growth .

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClF3N4O/c18-13-10-12(17(19,20)21)11-23-14(13)24-8-4-16(5-9-24,15(22)26)25-6-2-1-3-7-25/h10-11H,1-9H2,(H2,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXRSSATFDSNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954704.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)